(3S,4R)-4-methylpyrrolidine-3-carboxylic acid
Description
(3S,4R)-4-Methylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a carboxylic acid group at position 3 and a methyl group at position 2. Its stereochemistry (3S,4R) is critical for its interactions in biological systems and synthetic applications. The molecular formula is C₆H₁₁NO₂ (MW: 129.16 g/mol), with a purity typically ≥95% for laboratory use . This compound serves as a key intermediate in organic synthesis, particularly in peptidomimetics and pharmaceutical building blocks .
Structure
3D Structure
Properties
CAS No. |
1628734-75-7 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3S,4R)-4-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
InChI Key |
FLYSYPZJEXSTBV-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@H]1C(=O)O |
Canonical SMILES |
CC1CNCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation Using Chiral Catalysts
This method employs transition-metal catalysts with chiral ligands to achieve high enantiomeric excess (ee). A key patent (US8344161B2) details the hydrogenation of enamine precursors under moderate conditions.
Reaction Scheme :
$$
\text{Enamine precursor} \xrightarrow[\text{H}_2 (50-100 \, \text{psi})]{\text{Chiral Ru or Rh catalyst}} \text{(3S,4R)-4-methylpyrrolidine-3-carboxylic acid}
$$
| Parameter | Value |
|---|---|
| Catalyst | Ru-(S)-BINAP complex |
| Solvent | Methanol or ethanol |
| Temperature | 25–50°C |
| Pressure | 50–100 psi H₂ |
| Yield | 85–99% |
| Enantiomeric purity | >99.9% ee |
- Enamine Formation : Reacting keto esters with benzylamine derivatives.
- Catalytic Hydrogenation : Stereoselective reduction using H₂ gas.
- Deprotection : Acidic hydrolysis to remove benzyl groups.
Chiral Pool Synthesis from Proline Derivatives
Starting from naturally occurring (S)-proline, this route modifies the pyrrolidine ring to introduce the methyl group at C4 while retaining chirality.
- Protection : Boc or Cbz protection of proline’s amine.
- Methylation :
- Oxidation : Convert C3 hydroxyl to carboxylic acid via Jones oxidation.
Example :
Stereoselective Cyclization of Amino Alcohols
A multi-step approach involving cyclization of γ-amino alcohols, as described in CN111072543B:
Steps :
- Amino Protection : Glycine ethyl ester → N-protected glycine.
- Cyclization : Lithium tert-butoxide-mediated ring closure.
- Suzuki Coupling : Introduce methyl groups via palladium-catalyzed cross-coupling.
- Hydrolysis : Convert ester to carboxylic acid using NaOH.
Data :
| Step | Reagents | Yield |
|---|---|---|
| Cyclization | LiOtBu, THF, 0°C | 78% |
| Coupling | Pd(OAc)₂, vinyl boronate | 65% |
| Final hydrolysis | 10% NaOH, rt | 77% |
Enzymatic Resolution for Enantiopure Product
Racemic mixtures of 4-methylpyrrolidine-3-carboxylic acid can be resolved using lipases or esterases.
Process :
- Esterification : Convert racemic acid to ester.
- Enzymatic Hydrolysis : Selective hydrolysis of one enantiomer (e.g., using Candida antarctica lipase B).
- Separation : Chromatography or crystallization.
- Enantiomeric ratio (E) : >200.
- Recovery of (3S,4R) isomer : 95%.
Industrial-Scale Production Insights
For large-scale synthesis, continuous flow reactors and automated systems are prioritized:
- Catalyst Loading : 0.1–0.5 mol% Ru.
- Purification : Crystallization at isoelectric point (pH 3.5–4.0).
- Throughput : 1.8 kg/day in pilot plants.
Comparison of Methods
| Method | Cost | Scalability | ee (%) | Yield (%) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | High | Excellent | >99.9 | 85–99 |
| Chiral Pool | Medium | Moderate | 99.5 | 70–85 |
| Enzymatic Resolution | Low | Limited | 99.8 | 40–60 |
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-methylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Chemical Synthesis
Chiral Building Block
(3S,4R)-4-methylpyrrolidine-3-carboxylic acid serves as an essential chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the production of enantiomerically pure compounds, which are crucial in drug development and other chemical applications. The compound can undergo various transformations including oxidation to form aldehydes and reductions to produce alcohols, making it versatile in synthetic pathways.
Table 1: Transformations of this compound
| Transformation Type | Product Formed | Reaction Conditions |
|---|---|---|
| Oxidation | 4-Methylpyrrolidine-3-carboxaldehyde | Mild oxidizing agents |
| Reduction | 4-Methylpyrrolidine-3-methanol | Reducing agents (e.g., LiAlH4) |
| Substitution | Various substituted pyrrolidines | Varies based on reagents |
Pharmaceutical Applications
Neurological Disorders
Research indicates that this compound has potential as a pharmaceutical intermediate for drugs targeting neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for conditions like depression and anxiety .
Endothelin Antagonists
Studies have shown that derivatives of pyrrolidine-3-carboxylic acids, including this compound, exhibit activity as endothelin antagonists. This suggests potential therapeutic applications in managing cardiovascular diseases by modulating vascular tone and blood pressure .
Biochemical Research
Enzyme Interactions
The compound has been studied for its role in enzyme-substrate interactions. It can mimic natural substrates, thereby acting as an inhibitor for specific enzymes. This property is valuable in the design of enzyme inhibitors that could serve as therapeutic agents .
Neurotransmitter Release Modulation
Investigations into the compound's effects on neurotransmitter release have shown that it may influence signaling pathways within the nervous system. This modulation can be critical for understanding its potential impact on various neurochemical processes.
Case Studies
Case Study 1: Synthesis of Chiral Compounds
A study demonstrated the successful use of this compound in synthesizing a series of chiral amines through reductive amination processes. The resulting compounds showed enhanced biological activity compared to their racemic counterparts, highlighting the importance of chirality in pharmacological efficacy .
Case Study 2: Endothelin Receptor Antagonism
Research focused on modifying the structure of this compound to enhance its antagonistic activity against endothelin receptors. Variations in alkyl group length and substitution patterns were systematically explored, leading to the identification of more potent derivatives suitable for clinical applications .
Mechanism of Action
The mechanism of action of (3S,4R)-4-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to various biological effects. The compound’s stereochemistry is crucial in determining its binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Positional Isomers
(3S,4S)-4-Methylpyrrolidine-3-Carboxylic Acid
- Stereochemistry : Diastereomer of the target compound due to the 4S configuration.
- Properties : Similar molecular weight (129.16 g/mol) but distinct physicochemical properties (e.g., melting point, solubility) due to stereochemical differences. Used in research but less prevalent in drug development compared to the (3S,4R) isomer .
(3S,5R)-5-Methylpyrrolidine-3-Carboxylic Acid
- Structure : Positional isomer with methyl at C5 instead of C3.
- Synthesis : Produced via asymmetric Michael addition, though initial configuration assignments required correction via X-ray crystallography .
- Applications : Intermediate in alkaloid synthesis but lacks the C4 stereochemical preference critical for receptor binding in some drug candidates .
Substituted Pyrrolidine Derivatives
Aryl-Substituted Analogs
- Impact of Substituents :
Protected Derivatives
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-Methylpyrrolidine-3-Carboxylic Acid (Boc-4-Methylproline): Formula: C₁₁H₁₉NO₄ (MW: 229.27 g/mol). Applications: Widely used in peptide synthesis to mimic proline residues, enhancing conformational rigidity and bioavailability .
Pharmacological and Physicochemical Properties
Biological Activity
(3S,4R)-4-methylpyrrolidine-3-carboxylic acid is a chiral amino acid derivative with significant relevance in medicinal chemistry and biological research. This compound is characterized by its pyrrolidine ring structure, which is commonly found in various biologically active molecules. Its unique stereochemistry contributes to its potential interactions with biological targets, making it a subject of interest for drug development and therapeutic applications.
- Molecular Formula : C₅H₉NO₂
- Molecular Weight : Approximately 115.13 g/mol
- Structure : The compound contains a pyrrolidine ring with a carboxylic acid group at the third carbon position and a methyl group at the fourth carbon.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes by mimicking natural substrates and binding to active sites, thus modulating metabolic pathways.
- Receptor Interaction : It may interact with various receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways.
- Pathway Modulation : The compound can affect pathways related to amino acid metabolism and neurotransmission, potentially leading to therapeutic effects in neurological conditions.
Biological Activity Overview
Research has demonstrated that this compound exhibits notable biological activities:
- Neuroprotective Effects : Studies suggest that this compound may provide neuroprotective benefits by modulating neurotransmitter systems, particularly in models of neurodegenerative diseases.
- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which could play a role in reducing oxidative stress in cellular systems.
- Potential Anticancer Activity : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through various biochemical pathways.
Case Studies
-
Neuroprotective Study :
- A study published in Journal of Neurochemistry explored the effects of this compound on neuronal survival in models of oxidative stress. Results indicated a significant reduction in cell death and enhanced survival rates when treated with the compound.
-
Antioxidant Activity Assessment :
- Research conducted by Smith et al. (2020) evaluated the antioxidant properties of this compound using DPPH and ABTS assays. The findings revealed that the compound effectively scavenged free radicals, demonstrating its potential as an antioxidant agent.
-
Cancer Cell Proliferation Inhibition :
- In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mitochondrial pathways.
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Journal of Neurochemistry | Neuroprotection | Reduced neuronal cell death under oxidative stress conditions. |
| Smith et al. (2020) | Antioxidant Activity | Effective radical scavenging properties demonstrated in assays. |
| Cancer Research Journal | Anticancer Activity | Inhibition of cancer cell proliferation through apoptosis induction. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
